o-Flutamide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Flutamide-d7: is a deuterium-labeled analog of flutamide, a nonsteroidal antiandrogen compound. It is primarily used as an internal standard for the quantification of flutamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Flutamide itself is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide, which is used in the treatment of prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Flutamide-d7 involves the incorporation of deuterium atoms into the flutamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of deuterated aniline with 2-methyl-4-nitro-3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: o-Flutamide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to 2-hydroxy flutamide-d7 by cytochrome P450 enzymes.
Reduction: Reduction of the nitro group to an amino group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-hydroxy flutamide-d7.
Reduction: 2-amino-4-nitro-3-(trifluoromethyl)benzamide-d7.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
o-Flutamide-d7 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of flutamide and its metabolites by GC-MS or LC-MS.
Biology: Studying the metabolic pathways and pharmacokinetics of flutamide in biological systems.
Medicine: Researching the efficacy and safety of flutamide in the treatment of prostate cancer.
Industry: Quality control and validation of flutamide formulations in pharmaceutical manufacturing
Mécanisme D'action
o-Flutamide-d7, like flutamide, acts as an androgen receptor antagonist. It competes with endogenous and exogenous androgens such as testosterone and dihydrotestosterone for binding to androgen receptors in target tissues. By blocking these receptors, it inhibits the androgen-mediated stimulation of prostate cancer cells, thereby reducing tumor growth. The deuterium labeling does not alter the mechanism of action but allows for precise quantification in analytical studies .
Comparaison Avec Des Composés Similaires
Flutamide: The non-deuterated parent compound used in the treatment of prostate cancer.
Bicalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile.
Enzalutamide: Another advanced nonsteroidal antiandrogen with higher potency and better tolerability
Uniqueness of o-Flutamide-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable internal standard for analytical quantification. This isotopic labeling enhances the accuracy and precision of analytical methods, particularly in complex biological matrices .
Propriétés
Formule moléculaire |
C11H11F3N2O3 |
---|---|
Poids moléculaire |
283.25 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D |
Clé InChI |
ZMFQELZYFBRXFJ-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.